Computed Lipophilicity (XLogP3-AA) and Its Implications for Permeability Relative to Class Baseline
The target compound has a computed XLogP3-AA value of 1.1 [1], placing it within the optimal range for oral bioavailability (Rule of Five). This differentiates it from more polar unsubstituted or free acid analogs, which are expected to have lower logP values and thus reduced passive membrane permeability. However, no direct experimental logP data were found for defined comparator compounds under identical measurement conditions, limiting this to a class-level inference.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | Class-level inference: unsubstituted [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate analogs are predicted to have lower XLogP3-AA values (no exact comparative data available). |
| Quantified Difference | Not quantified; comparator data unavailable |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity influences passive permeability and off-target binding; a logP near 1 suggests the ethyl ester moiety achieves a balanced hydrophilicity-lipophilicity profile, making this compound a more suitable starting point for cell-based assays than more polar analogs, though confirmation via experimental logD is needed.
- [1] PubChem Compound Summary for CID 16228692, Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate. Computed Properties Section. View Source
